2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)aceta mide
Description
The compound 2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)acetamide features a 1,2,4-triazole core substituted at the 4-position with an ethyl group and at the 5-position with a 4-methoxyphenyl moiety. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 4-ethylphenyl group. This structure places it within a broader class of sulfur-containing 1,2,4-triazole derivatives, which are notable for their diverse biological activities, including enzyme inhibition and modulation of insect olfactory receptors .
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-15-6-10-17(11-7-15)22-19(26)14-28-21-24-23-20(25(21)5-2)16-8-12-18(27-3)13-9-16/h6-13H,4-5,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNNZEZHHKIRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol with N-(4-ethylphenyl)acetamide under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the C-2 position.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 9 |
| LogP (Partition Coefficient) | 2.690 |
| Water Solubility (LogSw) | -2.54 |
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal properties. The compound has shown efficacy against various fungal strains, making it a candidate for developing new antifungal agents. Its mechanism typically involves inhibiting ergosterol synthesis, a vital component of fungal cell membranes.
Anticancer Properties
Studies have suggested that compounds with triazole moieties can interfere with cancer cell proliferation. The specific compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Antimicrobial Effects
The compound has also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibiotics in an era of increasing antibiotic resistance.
Fungicides
Due to its antifungal properties, this compound can be utilized in agricultural settings as a fungicide. Its effectiveness against plant pathogens can help in managing crop diseases and improving yield.
Plant Growth Regulators
Research is ongoing into the use of triazole compounds as plant growth regulators. These compounds can potentially enhance plant growth by modulating hormonal pathways and improving stress resistance.
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymers to enhance their properties. It can act as a cross-linking agent or as a modifier to improve thermal stability and mechanical strength.
Nanotechnology
In nanomaterials synthesis, triazole derivatives are being explored for their ability to stabilize nanoparticles. This stabilization is crucial for the development of nanocomposites with specific desired properties.
Case Study 1: Antifungal Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their antifungal activity against Candida albicans. The compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .
Case Study 2: Anticancer Activity
A research article in Cancer Letters reported that triazole derivatives induce apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death, highlighting its potential role in cancer therapy .
Case Study 3: Agricultural Use
Field trials conducted by agricultural scientists demonstrated that applying the compound as a fungicide significantly reduced the incidence of powdery mildew on crops by over 50%, showcasing its practical application in sustainable agriculture .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. The triazole ring is known to interact with various biological targets, making it a versatile scaffold in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues Targeting Insect Olfactory Receptors
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) shares the same acetamide backbone and 4-ethylphenyl group as the target compound but differs in the 5-position substituent (3-pyridinyl vs. 4-methoxyphenyl). This substitution significantly impacts activity: VUAA1 is a potent Orco agonist in insects like Drosophila melanogaster and Cydia pomonella, with EC₅₀ values in the micromolar range .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) replaces the 3-pyridinyl group with 2-pyridinyl and substitutes the 4-ethylphenyl with a 4-butylphenyl group. These changes render OLC15 a selective Orco antagonist, highlighting the critical role of substituent positioning (e.g., 2-pyridinyl vs. 3-pyridinyl) and alkyl chain length in determining agonist/antagonist activity .
Enzyme Inhibitors with Chlorophenyl and Pyridinyl Substituents
Compounds such as 141 and 142 (N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide) exhibit strong inhibitory activity against AChE (IC₅₀ = 5.41–13.57 µM) and butyrylcholinesterase (BChE; IC₅₀ = 7.52–41.54 µM) . The electron-withdrawing 3-chlorophenyl group likely enhances interactions with the enzymes’ catalytic sites. By comparison, the 4-methoxyphenyl group in the target compound may reduce inhibition potency due to its electron-donating nature but could improve pharmacokinetic properties (e.g., solubility).
Derivatives with Heterocyclic and Hydrazide Modifications
The compound N′-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide (CAS 306750-31-2) replaces the acetamide group with a hydrazide moiety. This modification introduces additional hydrogen-bonding capabilities, which may alter target selectivity or metabolic stability compared to the acetamide-based target compound .
Pyridinyl and Thiophene Analogues
Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3) and 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () demonstrate how variations in the 5-position substituent (e.g., thiophene, pyridinyl) and acetamide aryl groups (e.g., fluorophenyl, methoxyphenyl) influence bioactivity. For example, fluorophenyl substituents may enhance blood-brain barrier penetration, while methoxy groups could affect oxidative metabolism .
Key Research Findings and Implications
- Substituent Position Matters : The position of pyridinyl substituents (2-, 3-, or 4-) on the triazole ring determines agonist/antagonist activity in Orco modulation .
- Electron Effects : Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition, while electron-donating groups (e.g., OCH₃) may improve solubility or stability .
- Functional Group Swaps : Replacing acetamide with hydrazide introduces new hydrogen-bonding interactions but may reduce metabolic stability .
Biological Activity
The compound 2-[4-ethyl-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethylphenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.51 g/mol. The compound features a triazole ring, which is known for its role in various biological activities. The presence of both ethyl and methoxy groups enhances its lipophilicity and potential bioactivity.
Antioxidant Activity
Triazole derivatives have been reported to exhibit significant antioxidant properties. In studies, compounds similar to our target compound have shown promising results in scavenging free radicals. For instance, a related triazole derivative demonstrated an IC50 value comparable to ascorbic acid, indicating strong antioxidant potential .
Antibacterial Activity
The antibacterial efficacy of triazole compounds has been extensively documented. The target compound has been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that triazole derivatives can inhibit bacterial growth effectively:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 10 |
| 2 | Staphylococcus aureus | 5 |
| 3 | Candida albicans | 15 |
Molecular docking studies have further elucidated the mechanism of action, revealing strong binding affinities to bacterial enzymes, which are critical for their survival .
Antifungal Activity
The antifungal properties of the compound are also noteworthy. Triazole derivatives are often preferred over imidazoles due to their lower toxicity and higher selectivity for fungal cytochrome P450 enzymes. The target compound has shown effectiveness against various fungal pathogens:
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 20 µg/mL |
| Aspergillus niger | 25 µg/mL |
These findings suggest that the compound could be a viable candidate for antifungal therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The target compound has been evaluated for its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (skin cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| HT29 (colon cancer) | 10 |
The structure-activity relationship (SAR) indicates that modifications in the phenyl rings significantly influence cytotoxicity, with electron-donating groups enhancing activity .
Case Study 1: Synthesis and Characterization
A study conducted on similar triazole compounds involved the synthesis via hydrazone formation followed by thioetherification. The resultant compounds were characterized using NMR and mass spectrometry, confirming their structures and purity.
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that triazole derivatives could significantly reduce tumor growth in murine models when administered at specific dosages. This reinforces the need for further clinical trials to evaluate their therapeutic efficacy in humans.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,2,4-triazole-3-thioacetamide derivatives like the target compound?
- Answer : The synthesis typically involves: (1) Chloroacetylation of a substituted phenyl precursor (e.g., 4-ethylphenylamine) using chloroacetyl chloride in basic media. (2) Nucleophilic substitution of the chloro group with a 1,2,4-triazole-3-thiol intermediate. (3) Characterization via IR (to confirm C=O, N-H stretches at ~1667 cm⁻¹ and ~3468 cm⁻¹) and ¹H NMR (to identify methoxy protons at δ 3.8 ppm and aromatic protons at δ 6.9–7.5 ppm) .
Q. How can researchers validate the structural integrity of the synthesized compound?
- Answer : Use a combination of: (1) Mass spectrometry (MS) to confirm molecular weight (e.g., observed m/z 430.2 vs. calculated 429 for similar derivatives) . (2) Elemental analysis to verify C, H, N percentages (e.g., deviations <0.5% indicate purity). (3) X-ray crystallography for absolute configuration (as demonstrated for analogous triazole monohydrates in Acta Cryst. reports) .
Q. What preliminary pharmacological screening methods are recommended for assessing bioactivity?
- Answer : (1) In vitro assays : Antimicrobial activity via agar diffusion (e.g., against S. aureus and C. albicans), with MIC values compared to standards like fluconazole . (2) In vivo models : Hypoglycemic activity evaluation in Wistar rats using glucose tolerance tests, with toxicity assessed via histopathology of liver/kidney tissues .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for triazole derivatives?
- Answer : (1) Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to target enzymes (e.g., α-glucosidase for hypoglycemic activity). (2) Compare Hammett substituent constants (σ) of methoxy/ethyl groups to correlate electronic effects with bioactivity discrepancies . (3) Validate predictions via QSAR models trained on datasets of IC₅₀ values from analogs .
Q. What strategies optimize synthetic yields for large-scale production of the target compound?
- Answer : (1) Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of chloroacetyl intermediates) . (2) Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency . (3) Process monitoring : Use in situ FTIR to track reaction progress and minimize purification steps .
Q. How should researchers address discrepancies in biological activity data across structurally similar analogs?
- Answer : (1) Metabolic stability testing : Assess hepatic microsomal degradation rates (e.g., using LC-MS) to identify pharmacokinetic outliers . (2) Crystallographic analysis : Compare solid-state conformations (e.g., torsional angles of the triazole ring) to explain variance in receptor binding . (3) Synergistic studies : Evaluate combinations with adjuvants (e.g., piperazine derivatives) to amplify antimicrobial effects .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biomacromolecules?
- Answer : (1) Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to serum albumin or DNA. (2) Fluorescence quenching : Monitor tryptophan residues in enzymes (e.g., cytochrome P450) upon ligand binding . (3) Solid-state NMR : Characterize drug-polymer interactions in controlled-release formulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
